molecular formula C13H21N B159538 N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine CAS No. 137957-41-6

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine

Cat. No.: B159538
CAS No.: 137957-41-6
M. Wt: 191.31 g/mol
InChI Key: LHRKMPXZPPPZPW-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine is an organic compound with the molecular formula C13H21N. It is a derivative of amine, characterized by the presence of an ethylphenyl group attached to a methylpropan-2-amine backbone. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine typically involves the reaction of 4-ethylbenzyl chloride with 2-methylpropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, also known as a substituted amphetamine, has garnered attention for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This compound's structure suggests it may exhibit stimulant properties similar to other amphetamines, leading to investigations into its therapeutic uses and implications.

Chemical Properties and Structure

This compound has the molecular formula C13H21NC_{13}H_{21}N and a molecular weight of approximately 205.32 g/mol. Its structure features a central amine group attached to a branched alkyl chain, which is characteristic of many psychoactive substances. The presence of the ethylphenyl group may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Central Nervous System (CNS) Stimulants

Research indicates that compounds similar to this compound may function as CNS stimulants. Such substances are often explored for their potential in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. The stimulant effects are attributed to the compound's ability to increase the release of neurotransmitters like dopamine and norepinephrine in the brain.

Analgesic Properties

Studies have suggested that certain substituted amphetamines can exhibit analgesic effects. This compound may be investigated for its potential to alleviate pain through modulation of pain pathways in the CNS. This could be particularly relevant in conditions involving chronic pain or neuropathic pain syndromes.

Muscle Relaxation and Anticonvulsant Effects

There is evidence supporting the use of similar compounds for muscle relaxation and anticonvulsant actions. These effects can be beneficial in treating conditions such as spasticity from neurological disorders or muscle spasms resulting from injuries. The mechanism may involve modulation of neurotransmitter release or direct action on muscle fibers.

Case Study 1: Stimulant Effects in Animal Models

A study conducted on rodent models demonstrated that this compound produced significant increases in locomotor activity, indicative of stimulant properties. This aligns with findings from similar compounds where increased dopaminergic activity was observed.

Case Study 2: Analgesic Efficacy

In another investigation, the analgesic properties were assessed using formalin-induced pain models. Results indicated that administration of this compound resulted in a dose-dependent reduction in pain responses, suggesting potential applications in pain management therapies.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylphenyl)methyl]-2-methylpropan-2-amine
  • N-[(4-ethylphenyl)methyl]glycine
  • N-[(4-ethylphenyl)methyl]piperidine

Uniqueness

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for specific research and industrial applications.

Biological Activity

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine, also known as 1-(4-ethylphenyl)-2-methylpropan-1-amine, is a compound of significant interest in both medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.

Molecular Formula: C₁₃H₁₉N
Molecular Weight: 191.31 g/mol
CAS Number: 137957-41-6

The compound features a tertiary amine structure, which is crucial for its interactions with biological targets.

This compound primarily interacts with various receptors and enzymes in the body. Its mechanism of action can be summarized as follows:

  • Receptor Binding: The compound acts as a ligand for certain neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and motor function.
  • Enzyme Interaction: It may modulate the activity of specific enzymes involved in metabolic processes, potentially affecting lipid metabolism and neurotransmitter synthesis.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other compounds in its class. It affects the dopamine and serotonin systems, which are critical for mood regulation and cognitive functions. Its stimulant action has been noted in several studies focusing on new psychoactive substances (NPS), where it was found to increase alertness and energy levels .

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic applications, including:

  • Pharmaceutical Development: As a precursor in synthesizing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.
  • Metabolic Disorders: Preliminary studies suggest it may have applications in treating metabolic syndrome by influencing lipid metabolism .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cellular Studies: In vitro studies demonstrated that the compound could alter cellular processes related to energy metabolism, potentially impacting conditions like obesity and diabetes.
  • Metabolism Studies: Research involving metabolic profiling indicated that the compound is metabolized into various active metabolites, which may contribute to its overall biological effects. Notably, hydroxylated and dehydrogenated metabolites were identified in urine samples post-administration .
  • Comparative Studies: When compared with similar compounds, this compound exhibited unique binding affinities at certain receptors, suggesting a distinct pharmacological profile that warrants further investigation .

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaKey Biological Activity
This compoundC₁₃H₁₉NStimulant effects; receptor modulation
MethamphetamineC₁₀H₁₅NPotent CNS stimulant; high abuse potential
1-(4-Methoxyphenyl)-2-methylpropan-2-aminesC₁₁H₁₅NO₂Moderate CNS stimulant; potential therapeutic use

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)10-14-13(2,3)4/h6-9,14H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKMPXZPPPZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405989
Record name N-[(4-Ethylphenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137957-41-6
Record name N-[(4-Ethylphenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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